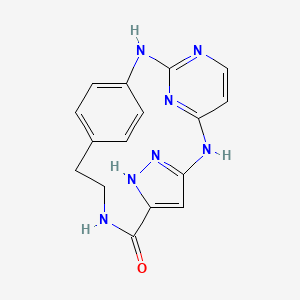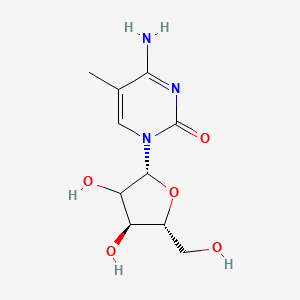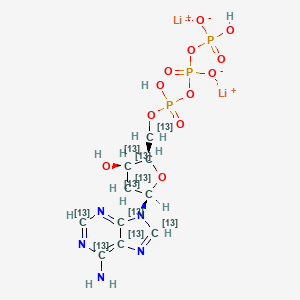
Diethyl phosphate-d10-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl phosphate-d10-1, also known as Diethyl phosphoric acid-d10, is a deuterium-labeled derivative of Diethyl phosphate. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl phosphate-d10-1 is synthesized by substituting the hydrogen atoms in Diethyl phosphate with deuterium atoms. This process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions typically include controlled temperature and pressure to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the efficient and consistent incorporation of deuterium. The production is carried out under strict quality control measures to maintain the purity and isotopic labeling of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl phosphate-d10-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Diethyl phosphate.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the deuterium atoms.
Major Products Formed
The major products formed from these reactions include Diethyl phosphate and its various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diethyl phosphate-d10-1 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.
Biology: The compound is used to study metabolic pathways and enzyme activities.
Medicine: It aids in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of deuterated materials for various industrial applications.
Mecanismo De Acción
Diethyl phosphate-d10-1 exerts its effects by acting as a stable isotope tracer. The deuterium atoms in the compound allow for precise tracking and quantitation in various biochemical and pharmacological studies. The molecular targets and pathways involved include metabolic enzymes and transport proteins that interact with the deuterated compound .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphate
- Diethyl phosphoric acid
- Diethyl hydrogen phosphate
Uniqueness
Diethyl phosphate-d10-1 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium enhances the stability and alters the metabolic profile of the compound, making it a valuable tool for studying complex biochemical processes .
Propiedades
Fórmula molecular |
C4H11O4P |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
bis(1,1,2,2,2-pentadeuterioethyl) hydrogen phosphate |
InChI |
InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/i1D3,2D3,3D2,4D2 |
Clave InChI |
UCQFCFPECQILOL-MWUKXHIBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(O)OC([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCOP(=O)(O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
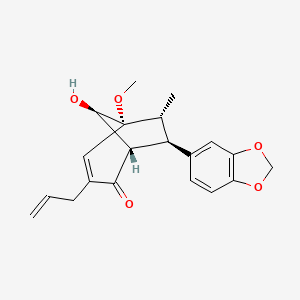

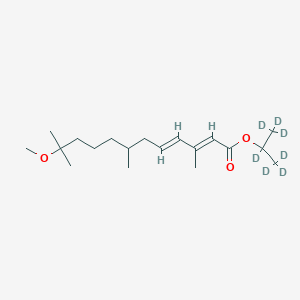
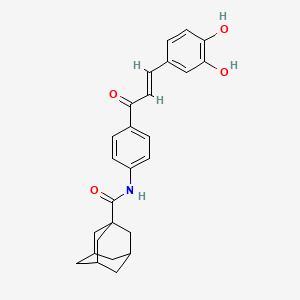

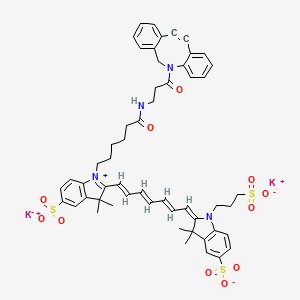
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)
